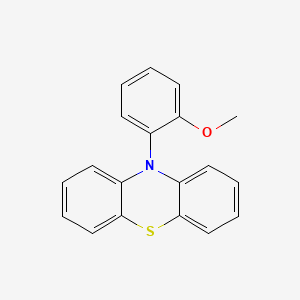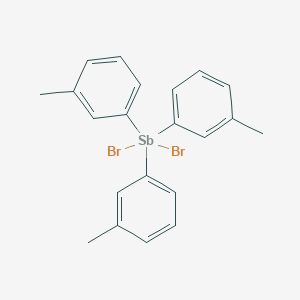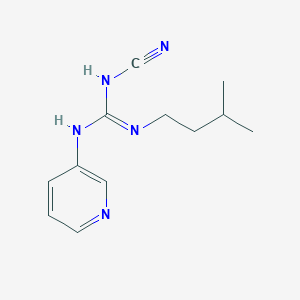![molecular formula C19H19NO2 B14594064 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- CAS No. 61588-97-4](/img/structure/B14594064.png)
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azaspiro[45]decane-1,3-dione, 2-(1-naphthalenyl)- is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
The synthesis of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. Industrial production methods may involve optimized catalytic processes to ensure high yield and purity .
Chemical Reactions Analysis
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions are possible, especially at positions adjacent to the nitrogen atom. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- involves its interaction with specific molecular targets. It may act on certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- can be compared with other similar compounds such as:
1,3-Diazaspiro[4.5]decane-2,4-dione: Known for its anticonvulsant properties.
1,4-Dioxa-8-azaspiro[4.5]decane: Used in various chemical syntheses.
7,8-Benzo-1,3-diazaspiro[4.5]decane-2,4-dione: Studied for its potential therapeutic applications. The uniqueness of 2-Azaspiro[4.5]decane-1,3-dione, 2-(1-naphthalenyl)- lies in its specific structural features and the resulting biological activities .
Properties
CAS No. |
61588-97-4 |
|---|---|
Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-naphthalen-1-yl-2-azaspiro[4.5]decane-1,3-dione |
InChI |
InChI=1S/C19H19NO2/c21-17-13-19(11-4-1-5-12-19)18(22)20(17)16-10-6-8-14-7-2-3-9-15(14)16/h2-3,6-10H,1,4-5,11-13H2 |
InChI Key |
ROXGNQYFZANEDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)CC(=O)N(C2=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Benzylsulfanyl)methyl]-4-methoxyphenol](/img/structure/B14593987.png)

![4-Methyl-1-[(4-nitrophenyl)methyl]quinolin-2(1H)-one](/img/structure/B14593997.png)




![N~1~-{2-[Methoxy(dimethyl)silyl]ethyl}ethane-1,2-diamine](/img/structure/B14594039.png)
![2-[(4-Amino-9,10-dioxo-9,10-dihydroanthracen-1-YL)sulfanyl]benzoic acid](/img/structure/B14594047.png)
![2-[(Propan-2-yl)sulfanyl]furan](/img/structure/B14594058.png)
![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![methyl N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidothioate](/img/structure/B14594069.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)
